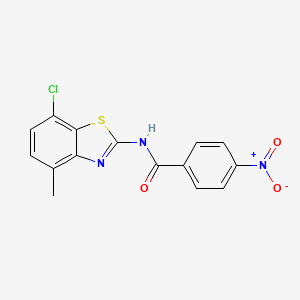

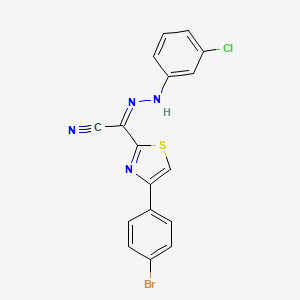

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including displacement reactions, dimesylation, and mesylate displacement with LiCl, as described in the synthesis of regioisomers of a hypoxia-selective cytotoxin . While the exact synthesis of "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide" is not detailed, similar synthetic strategies could potentially be applied, considering the presence of chloro, nitro, and amide groups in the structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide" has been characterized using various spectroscopic methods, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction . These techniques help determine the crystal structure, which is often stabilized by pi-pi conjugation and hydrogen bonding interactions . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Chemical reactions involving related compounds have been studied, such as the selective formation of N-acetoxy derivatives and the methanolysis yielding bis-hydrazine derivatives . These reactions demonstrate the reactivity of the nitrobenzamide moiety under different conditions, which could be relevant for the compound of interest when considering its potential applications or modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through electrochemical measurements and density functional theory (DFT) calculations . These studies provide insights into the structure-property relationships and the antitumor activity of the compounds. The electrochemical properties, such as one-electron reduction potentials, are particularly relevant for understanding the hypoxic selectivity of these compounds as potential antitumor agents .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including those with nitrobenzamide groups, have shown significant antibacterial activity. For instance, studies have synthesized hydroxy-substituted benzothiazole derivatives and evaluated their effectiveness against various bacterial strains such as Streptococcus pyogenes and Pseudomonas aeruginosa. These compounds, through meticulous synthesis involving reactions under controlled conditions and subsequent analytical characterization, exhibited potent antibacterial activity, highlighting their potential as effective antibacterial agents [Akhilesh Gupta, 2018, Akhilesh Gupta, 2018].

Anticancer Properties

Benzothiazole derivatives have also been evaluated for their anticancer properties. Various derivatives have been synthesized and tested against human neoplastic cell lines. For example, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives displayed cytotoxicity against several cancer cell lines, including A549, showing selective cytotoxic activity and inducing apoptosis in cancer cells, suggesting their potential as potent anticancer agents [Aurelio Romero-Castro et al., 2011].

Electrochemical Applications

Research into benzothiazole and nitrobenzamide derivatives extends into electrochemical applications as well. Studies on the electrochemical behaviors and determinations of benzoxazole compounds, including derivatives of benzothiazole, provide insights into their potential for quantitative determination using techniques like cyclic voltammetry and square wave voltammetry, indicating their applicability in electrochemical sensors or analytical chemistry [Bülent Zeybek et al., 2009].

Crystal Engineering and Material Science

In the field of crystal engineering and material science, benzothiazole derivatives have been studied for their interaction capabilities, such as forming molecular tapes through hydrogen and halogen bonds. These properties are essential for designing novel materials with specific structural and functional attributes, indicating their potential in materials science and engineering applications [B. K. Saha et al., 2005].

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-2-7-11(16)13-12(8)17-15(23-13)18-14(20)9-3-5-10(6-4-9)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYYPCSSRPKDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2520086.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)

![6-(4-Ethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520092.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)

![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)